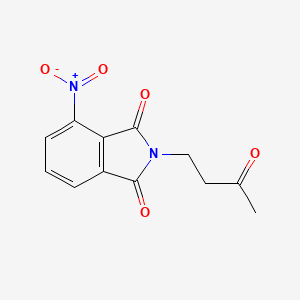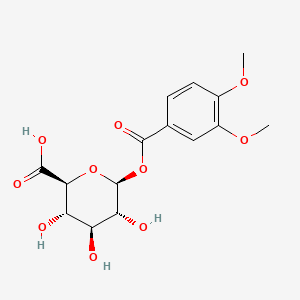
rac Ketorolac Ethyl Ester 6-Benzoyl Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Ketorolac Ethyl Ester 6-Benzoyl Isomer: is a chemical compound known for its role as an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer, which is an isomeric impurity of Ketorolac. The compound has a molecular formula of C17H17NO3 and a molecular weight of 283.32. It is typically stored at 4°C and appears as a light yellow thick oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Ketorolac Ethyl Ester 6-Benzoyl Isomer involves the esterification of 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: rac Ketorolac Ethyl Ester 6-Benzoyl Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
rac Ketorolac Ethyl Ester 6-Benzoyl Isomer is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of rac Ketorolac Ethyl Ester 6-Benzoyl Isomer involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the synthesis of prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain . The molecular targets include the active sites of the COX enzymes, where the compound binds and prevents the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID) with similar COX-inhibiting properties.
Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to Ketorolac.
Uniqueness: rac Ketorolac Ethyl Ester 6-Benzoyl Isomer is unique due to its specific isomeric structure, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of rac Ketorolac 6-Benzoyl Isomer and its specific interactions with COX enzymes highlight its importance in pharmaceutical research and development.
Properties
IUPAC Name |
ethyl 6-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)14-8-9-18-11-13(10-15(14)18)16(19)12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOPTLNLFLYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN2C1=CC(=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)


![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)



![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)


